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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenol

Cat. No.: B1307856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 4-(Trifluoromethylthio)phenol. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition. This guide is intended to serve as a

valuable resource for researchers in the fields of medicinal chemistry, materials science, and

synthetic organic chemistry.

Spectroscopic Data Summary
The spectroscopic data for 4-(Trifluoromethylthio)phenol is summarized in the tables below.

This information is critical for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-
(Trifluoromethylthio)phenol, recorded in deuterochloroform (CDCl₃), are presented below.[1]

Table 1: ¹H NMR Spectroscopic Data for 4-(Trifluoromethylthio)phenol[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1307856?utm_src=pdf-interest
https://www.benchchem.com/product/b1307856?utm_src=pdf-body
https://www.benchchem.com/product/b1307856?utm_src=pdf-body
https://www.benchchem.com/product/b1307856?utm_src=pdf-body
https://www.benchchem.com/product/b1307856?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2015/ob/c4ob02633k
https://www.benchchem.com/product/b1307856?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2015/ob/c4ob02633k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

7.51–7.57 m 2H Ar-H (ortho to -SCF₃)

6.84–6.90 m 2H Ar-H (ortho to -OH)

5.23 br s 1H -OH

Table 2: ¹³C NMR Spectroscopic Data for 4-(Trifluoromethylthio)phenol[1]

Chemical Shift (δ) [ppm] Assignment

158.0 C-OH

138.6 C-H (ortho to -SCF₃)

129.5 (q, J = 308.1 Hz) -SCF₃

116.5 C-H (ortho to -OH)

115.2 (q, J = 2.0 Hz) C-SCF₃

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The characteristic IR absorption bands for 4-
(Trifluoromethylthio)phenol are listed below.[1]

Table 3: IR Spectroscopic Data for 4-(Trifluoromethylthio)phenol[1]
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Wavenumber (cm⁻¹) Assignment

3221 O-H stretch

1670 C=C aromatic stretch

1584 C=C aromatic stretch

1493 C=C aromatic stretch

1436 C-H aromatic bend

1364 C-O stretch

1346 C-H bend

1226 C-F stretch

1083 C-F stretch

826 C-H out-of-plane bend (para-disubstituted)

754 C-S stretch

650 C-S stretch

Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The high-resolution mass spectrometry (HRMS) data for 4-(Trifluoromethylthio)phenol
confirms its molecular formula.[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 4-
(Trifluoromethylthio)phenol[1]

Ion Calculated m/z Found m/z

[M-H]⁻ 192.9935 192.9945

Experimental Protocols
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The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 500

MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterochloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The

solid sample was analyzed directly, and the absorption bands are reported in reciprocal

centimeters (cm⁻¹).

Mass Spectrometry (MS)
High-resolution mass spectrometry was performed using an electrospray ionization (ESI)

source in negative ion mode. The data confirms the molecular weight and elemental

composition of the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-(Trifluoromethylthio)phenol.
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Caption: General workflow for the spectroscopic analysis of 4-(Trifluoromethylthio)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1307856#spectroscopic-data-for-4-
trifluoromethylthio-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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